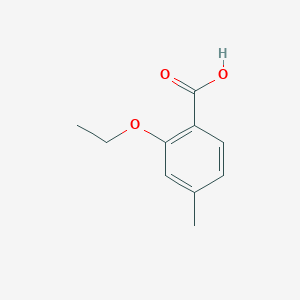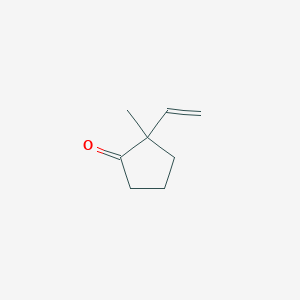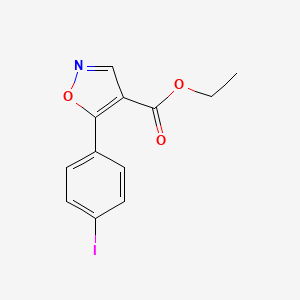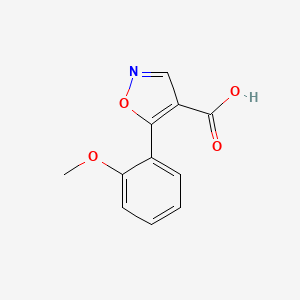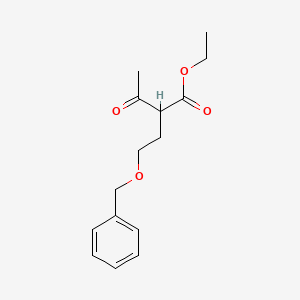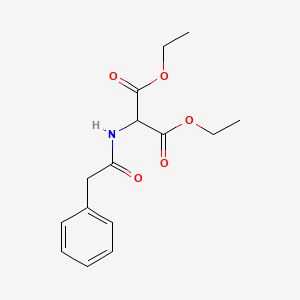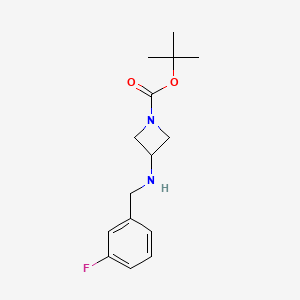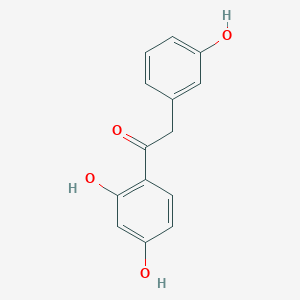
1-(2,4-二羟基苯基)-2-(3-羟基苯基)乙酮
描述
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, also known by other names such as 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine , is a chemical compound with the empirical formula C27H27N3O2 . It falls within the class of phenolic compounds and exhibits interesting properties due to its aromatic rings and hydroxyl groups. The compound’s molecular weight is approximately 425.52 g/mol .
Physical And Chemical Properties Analysis
科学研究应用
合成和化学应用
衍生物的合成:该化合物已被用作合成各种衍生物的起始原料。周金霞(2010 年)报道了(2-羟基-4-(3-甲基-2-丁烯氧基)苯基)乙酮的合成,使用(2,4-二羟基苯基)乙酮和异戊烯基溴化物,在优化条件下实现 73% 的产率 (周金霞,2010)。
荧光探针:T. Fang 等人(2019 年)在制备基于 BODIPY 的探针以检测细胞中的 H2S 时,利用了 1-(2-羟基苯基)乙酮,突出了其在生物系统和荧光探针开发中的潜力 (Fang 等人,2019)。
异黄酮和杂环的形成:V. Moskvina 等人(2015 年)证明,1-(2,4-二羟基苯基)乙酮可以发生杂环化形成异黄酮和其他杂环,为有机合成研究做出贡献 (Moskvina 等人,2015)。
生物学应用
抗菌研究:V.M. Sherekar 等人(2022 年)报道了衍生自 1-(4-氯-1-羟基萘-2-基)-乙酮的化合物的合成,该化合物显示出优异的抗菌活性。这突出了该化合物衍生物在抗菌研究中的潜力 (Sherekar 等人,2022)。
抗真菌特性:易斌赵等人(2007 年)从耳叶马钱中分离出成分,包括 1-(3,4-二羟基苯基)乙酮,显示出抗真菌活性,表明其在抗真菌应用中的潜力 (赵等人,2007)。
酶促转化和化学转化:林玮德(2010 年)讨论了罗多球菌将 1-(3-羟基苯基)-2-(甲基氨基)乙酮转化为(S)-PE,表明其在酶促过程和生物催化中的作用 (林玮德,2010)。
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSMKPQBGVUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568623 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89019-84-1 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

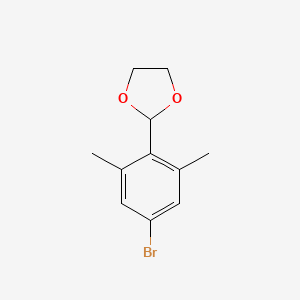
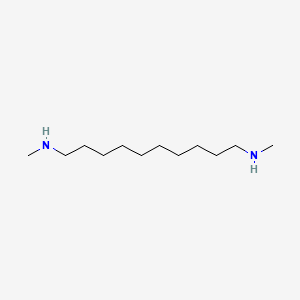
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine](/img/structure/B3058266.png)
